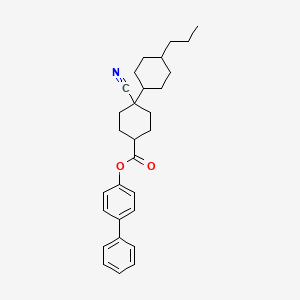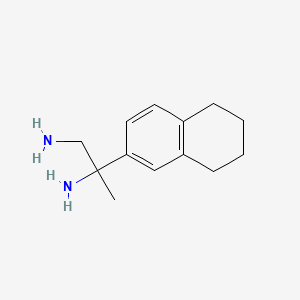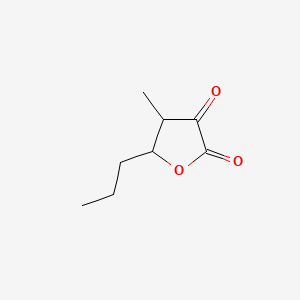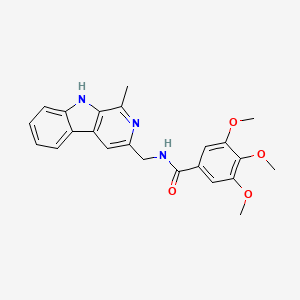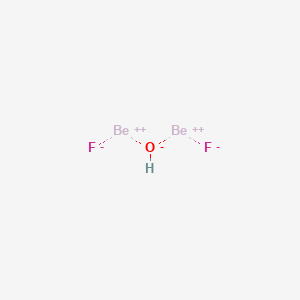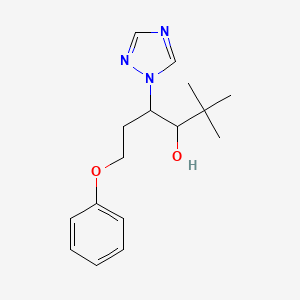
1H-1,2,4-Triazole-1-ethanol, alpha-(1,1-dimethylethyl)-beta-(2-phenoxyethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,2,4-Triazole-1-ethanol, alpha-(1,1-dimethylethyl)-beta-(2-phenoxyethyl)- is a complex organic compound that belongs to the triazole family. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is characterized by its unique structure, which includes a triazole ring, an ethanol group, and phenoxyethyl and tert-butyl substituents.
準備方法
The synthesis of 1H-1,2,4-Triazole-1-ethanol, alpha-(1,1-dimethylethyl)-beta-(2-phenoxyethyl)- can be achieved through several synthetic routes. One common method involves the reaction of 1H-1,2,4-triazole with an appropriate alkylating agent, such as tert-butyl bromoacetate, followed by the introduction of the phenoxyethyl group through a nucleophilic substitution reaction. The reaction conditions typically involve the use of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反応の分析
1H-1,2,4-Triazole-1-ethanol, alpha-(1,1-dimethylethyl)-beta-(2-phenoxyethyl)- undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The phenoxyethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1H-1,2,4-Triazole-1-ethanol, alpha-(1,1-dimethylethyl)-beta-(2-phenoxyethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s triazole ring is known for its antifungal and antimicrobial properties, making it a potential candidate for the development of new drugs.
Medicine: Research is ongoing to explore its potential as an active pharmaceutical ingredient (API) in the treatment of various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1H-1,2,4-Triazole-1-ethanol, alpha-(1,1-dimethylethyl)-beta-(2-phenoxyethyl)- is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazole ring is known to inhibit certain enzymes, such as cytochrome P450, which plays a role in the metabolism of various substances. Additionally, the phenoxyethyl group may enhance the compound’s binding affinity to specific receptors or enzymes.
類似化合物との比較
1H-1,2,4-Triazole-1-ethanol, alpha-(1,1-dimethylethyl)-beta-(2-phenoxyethyl)- can be compared with other similar compounds, such as:
Prothioconazole: A triazole fungicide with a similar structure but different substituents.
Trifloxystrobin: Another fungicide that contains a triazole ring but with different functional groups.
Imidacloprid: An insecticide that, while not a triazole, shares some structural similarities in terms of its nitrogen-containing ring system.
The uniqueness of 1H-1,2,4-Triazole-1-ethanol, alpha-(1,1-dimethylethyl)-beta-(2-phenoxyethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
80553-79-3 |
|---|---|
分子式 |
C16H23N3O2 |
分子量 |
289.37 g/mol |
IUPAC名 |
2,2-dimethyl-6-phenoxy-4-(1,2,4-triazol-1-yl)hexan-3-ol |
InChI |
InChI=1S/C16H23N3O2/c1-16(2,3)15(20)14(19-12-17-11-18-19)9-10-21-13-7-5-4-6-8-13/h4-8,11-12,14-15,20H,9-10H2,1-3H3 |
InChIキー |
KECDDIBOVKGAEU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(C(CCOC1=CC=CC=C1)N2C=NC=N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Disodium;5-acetamido-3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B13798414.png)
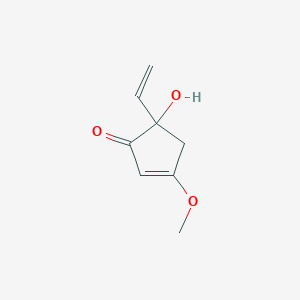
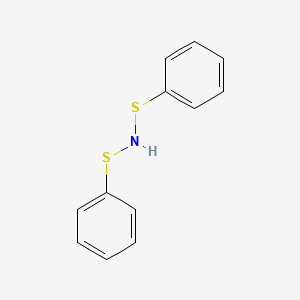

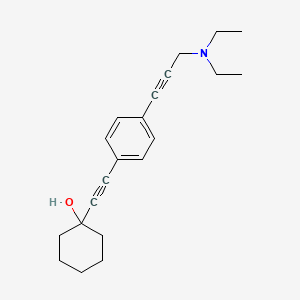
![2-(3,5-dimethylphenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B13798440.png)
![Phenol, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]-, 1-methanesulfonate](/img/structure/B13798441.png)
